
3-(Ethylthio)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylthio)-2-oxopropanoic acid: is an organic compound with a molecular formula of C5H8O3S It is characterized by the presence of an ethylthio group attached to a 2-oxopropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-2-oxopropanoic acid typically involves the reaction of ethyl mercaptan with pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{CH}_3\text{CH}_2\text{SH} + \text{CH}_3\text{COCOOH} \rightarrow \text{CH}_3\text{CH}_2\text{SCOCH}_2\text{COOH} ]
In this reaction, ethyl mercaptan (CH3CH2SH) reacts with pyruvic acid (CH3COCOOH) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Ethylthio)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Ethylthio)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-(Ethylthio)-2-oxopropanoic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 3-(Methylthio)-2-oxopropanoic acid
- 3-(Propylthio)-2-oxopropanoic acid
- 3-(Butylthio)-2-oxopropanoic acid
Comparison
3-(Ethylthio)-2-oxopropanoic acid is unique due to the presence of the ethylthio group, which imparts specific chemical properties such as reactivity and solubility. Compared to its analogs with different alkylthio groups, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
51033-95-5 |
|---|---|
分子式 |
C5H8O3S |
分子量 |
148.18 g/mol |
IUPAC名 |
3-ethylsulfanyl-2-oxopropanoic acid |
InChI |
InChI=1S/C5H8O3S/c1-2-9-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8) |
InChIキー |
MTYNLDFICXMBFO-UHFFFAOYSA-N |
正規SMILES |
CCSCC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


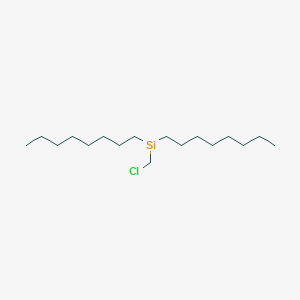
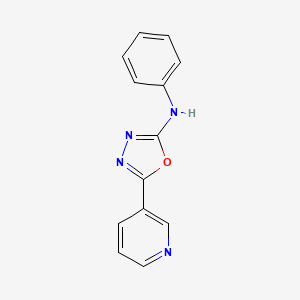
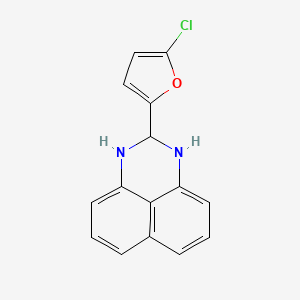
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)

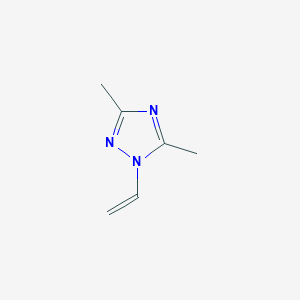
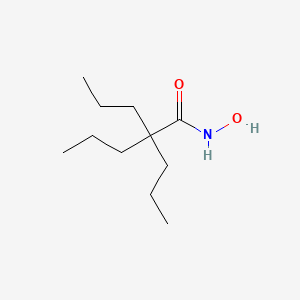
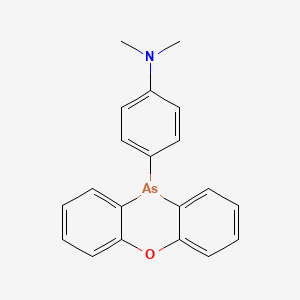
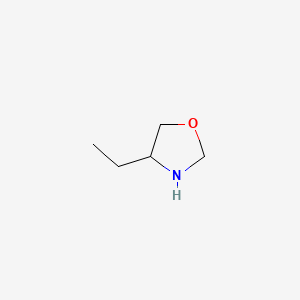



![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
